molecular formula C12H14S B102266 2-Ethyl-5,7-dimethyl-1-benzothiophene CAS No. 18428-05-2

2-Ethyl-5,7-dimethyl-1-benzothiophene

Cat. No. B102266
CAS RN: 18428-05-2
M. Wt: 190.31 g/mol
InChI Key: SEUHVQFYOBCERO-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-1-benzothiophene (EDBT) is a benzothiophene derivative that has been studied for its various scientific research applications. It is a sulfur-containing heterocyclic compound that has been synthesized using different methods.

Mechanism of Action

2-Ethyl-5,7-dimethyl-1-benzothiophene has been shown to interact with various proteins and enzymes in the body, including cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. 2-Ethyl-5,7-dimethyl-1-benzothiophene has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-Ethyl-5,7-dimethyl-1-benzothiophene has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its anti-inflammatory properties, and its ability to protect against oxidative stress. 2-Ethyl-5,7-dimethyl-1-benzothiophene has also been shown to have neuroprotective effects, as it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta protein in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Ethyl-5,7-dimethyl-1-benzothiophene in lab experiments is its high thermal stability, which makes it a suitable candidate for use in the development of OLEDs. However, one limitation of using 2-Ethyl-5,7-dimethyl-1-benzothiophene is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-Ethyl-5,7-dimethyl-1-benzothiophene, including its use as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. 2-Ethyl-5,7-dimethyl-1-benzothiophene could also be further studied for its potential use in the development of OLEDs and other electronic devices. Additionally, further research could be conducted to better understand the mechanism of action of 2-Ethyl-5,7-dimethyl-1-benzothiophene and its interactions with various proteins and enzymes in the body.
In conclusion, 2-Ethyl-5,7-dimethyl-1-benzothiophene is a benzothiophene derivative that has been studied for its various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research on 2-Ethyl-5,7-dimethyl-1-benzothiophene could lead to the development of new therapeutic agents and electronic devices.

Synthesis Methods

2-Ethyl-5,7-dimethyl-1-benzothiophene has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Pd-catalyzed C-H bond functionalization reaction, and the Friedel-Crafts alkylation reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common method used for the synthesis of 2-Ethyl-5,7-dimethyl-1-benzothiophene.

Scientific Research Applications

2-Ethyl-5,7-dimethyl-1-benzothiophene has been studied for its various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, its use as a photosensitizer for photodynamic therapy, and its use as a ligand for the synthesis of metal complexes. 2-Ethyl-5,7-dimethyl-1-benzothiophene has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-transporting properties.

properties

CAS RN

18428-05-2

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

2-ethyl-5,7-dimethyl-1-benzothiophene

InChI

InChI=1S/C12H14S/c1-4-11-7-10-6-8(2)5-9(3)12(10)13-11/h5-7H,4H2,1-3H3

InChI Key

SEUHVQFYOBCERO-UHFFFAOYSA-N

SMILES

CCC1=CC2=CC(=CC(=C2S1)C)C

Canonical SMILES

CCC1=CC2=CC(=CC(=C2S1)C)C

synonyms

2-Ethyl-5,7-dimethylbenzo[b]thiophene

Origin of Product

United States

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